molecular formula C10H17N3S B1437922 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane CAS No. 1042795-97-0

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane

Cat. No. B1437922
M. Wt: 211.33 g/mol
InChI Key: ZXMRSRLKEACDHW-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is an organic compound that is widely used in scientific research. Its properties make it an ideal candidate for a variety of experiments, and its chemical properties are well-known.

Scientific Research Applications

Potential Use in Anesthesia

Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124) has been identified as a potential ultra-short acting hypnotic. This compound, closely related to the chemical structure , has shown potent in vivo activity with a rapid onset and short duration of action, making it a potential candidate for use as a preanesthetic medication, anesthesia inducer, or in conjunction with thiopental sodium for maintaining anesthesia for extended periods (El-Subbagh et al., 2008).

Pharmacological and Chemical Properties

The mechanism of alkaline hydrolysis of Diazepam, a frequently prescribed hypnotic/anxiolytic drug, has been studied to understand its transformation into other compounds through hydrolysis. This study contributes to the broader understanding of the chemical properties and potential transformations of benzodiazepine derivatives, including the one (Yang, 1998).

Antimicrobial and Anticancer Activities

A series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones were synthesized and evaluated for their antimicrobial and anticancer activities. This highlights the potential biomedical applications of diazepane derivatives in treating infections and combating cancer (Verma et al., 2015).

Novel Synthesis Methods and Molecular Interactions

Research into the divergent regioselective synthesis of diazepin-2-ones and benzodiazepines has provided novel and efficient synthesis methods for these compounds, potentially paving the way for the creation of new drugs or other functional materials (Attanasi et al., 2011).

Anxiolytic-like Profile and Behavioral Studies

The anxiolytic effect of mGlu5 receptor antagonists has been studied extensively, demonstrating a potential role in modulating mood disorders without the side effects commonly seen with benzodiazepines. This research provides insights into the behavioral profile of these compounds and their therapeutic potential (Busse et al., 2004).

properties

IUPAC Name

4-(1,4-diazepan-1-ylmethyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-9-12-10(8-14-9)7-13-5-2-3-11-4-6-13/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMRSRLKEACDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane

CAS RN

1042795-97-0
Record name 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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